Astressin2B trifluoroacetate salt

Description

Overview of the Corticotropin-Releasing Factor Family of Peptides

The corticotropin-releasing factor (CRF) family is composed of several related neuropeptides that play diverse roles in the body. wikipedia.org The primary and most studied member is CRF itself, a 41-amino acid peptide first isolated from the hypothalamus. numberanalytics.comnih.gov CRF is the principal regulator of the HPA axis, initiating the stress response by stimulating the pituitary gland to release adrenocorticotropic hormone (ACTH). thebehavioralscientist.comontosight.ai

Beyond CRF, the family includes other important peptides such as the urocortins (Ucn1, Ucn2, and Ucn3), sauvagine, and urotensin-I. wikipedia.orgmdpi.com These peptides share sequence homology with CRF and have been identified in various species, from fish to mammals. wikipedia.orgmdpi.com While CRF is a key player in the central nervous system's response to stress, the urocortins and other related peptides are found in various brain regions and peripheral tissues, suggesting a broader range of functions, including roles in metabolism, cardiovascular regulation, and inflammation. wikipedia.orgnih.gov The diverse actions of these peptides are mediated through their interaction with specific cell surface receptors.

| CRF Family Peptides | Primary Receptor(s) | Key Functions |

| Corticotropin-Releasing Factor (CRF) | CRF1 > CRF2 | Initiates HPA axis stress response. thebehavioralscientist.comontosight.ai |

| Urocortin 1 (Ucn1) | CRF1 = CRF2 | Broad role in stress responsivity. researchgate.netnih.gov |

| Urocortin 2 (Ucn2) | CRF2 | May dampen stress sensitivity. researchgate.netmdpi.com |

| Urocortin 3 (Ucn3) | CRF2 | May dampen stress sensitivity. researchgate.netmdpi.com |

| Sauvagine | CRF2 > CRF1 | Hypotensive and antidiuretic effects. wikipedia.org |

| Urotensin-I | CRF2 > CRF1 | Role in osmoregulation and cortisol release in fish. wikipedia.org |

Functional Divergence of Corticotropin-Releasing Factor Receptor 1 (CRF1) and Receptor 2 (CRF2)

The physiological effects of the CRF peptide family are transduced by two main G-protein-coupled receptors: CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2). mdpi.comnih.gov Despite sharing approximately 70% sequence homology, these two receptor subtypes exhibit distinct anatomical distributions and functional roles, often mediating opposing effects. nih.gov

CRF1 receptors are predominantly expressed in the brain, particularly in the anterior pituitary, cerebral cortex, and amygdala. mdpi.compatsnap.com Activation of CRF1 receptors is primarily associated with the anxiogenic (anxiety-producing) and stress-initiating effects of CRF, leading to the activation of the HPA axis and associated behaviors. nih.govresearchgate.net Consequently, CRF1 has been a major target for the development of treatments for stress-related disorders like anxiety and depression. nih.govnih.gov

In contrast, CRF2 receptors are more widely distributed in peripheral tissues, including the heart and gastrointestinal tract, as well as in specific brain regions like the lateral septum and hypothalamus. patsnap.com The activation of CRF2 receptors is often linked to anxiolytic (anxiety-reducing) effects and the attenuation of the stress response. researchgate.net For instance, activation of CRF2 can help dampen stress sensitivity and is involved in modulating cardiovascular and gastrointestinal functions. researchgate.netpatsnap.com This functional dichotomy between CRF1 and CRF2 underscores the complexity of the CRF system.

Strategic Importance of Selective Receptor Antagonism in CRF System Research

The overlapping affinities of endogenous CRF peptides for both receptor subtypes and the often-opposing functions of CRF1 and CRF2 necessitate the use of selective pharmacological tools to dissect their individual contributions. Selective receptor antagonists—compounds that block the action of one receptor subtype while having little to no effect on the other—are therefore indispensable for research in this field. nih.gov

By using a selective CRF1 antagonist, researchers can isolate and study the physiological processes mediated specifically by the CRF1 receptor, without the confounding effects of CRF2 activation. Similarly, a selective CRF2 antagonist allows for the investigation of the unique roles of the CRF2 receptor. This approach has been crucial in clarifying that CRF1 activation generally drives the "fight-or-flight" stress response, while CRF2 activation may be more involved in recovery and adaptation to stress. nih.govresearchgate.net The development of potent and selective antagonists for both CRF1 and CRF2 receptors has significantly advanced our understanding of the nuanced roles these receptors play in health and disease. nih.govwikipedia.org

Positing Astressin2-B Trifluoroacetate (B77799) Salt as a Critical Research Tool in CRF2 Receptor Studies

Within the arsenal (B13267) of pharmacological tools for studying the CRF system, Astressin2-B stands out as a potent and highly selective antagonist for the CRF2 receptor. glpbio.com Its utility is significantly enhanced by its chemical formulation as a trifluoroacetate salt, which aids in its stability and solubility for experimental use. nih.gov

Astressin2-B is a synthetic peptide analog of sauvagine. nih.govnih.gov Research has demonstrated that it exhibits high affinity for the CRF2 receptor while having a much lower affinity for the CRF1 receptor, making it an excellent tool for selectively blocking CRF2-mediated pathways. glpbio.com Studies utilizing Astressin2-B have been instrumental in elucidating the specific functions of the CRF2 receptor. For example, by administering Astressin2-B, researchers can block the effects of CRF2 activation and observe the resulting physiological or behavioral changes. This has provided direct evidence for the role of CRF2 in processes such as the regulation of gastric emptying and the modulation of anxiety-related behaviors. nih.govglpbio.com The high selectivity of Astressin2-B allows for a clear distinction between CRF1 and CRF2 mediated effects, solidifying its position as a critical research tool in the field of neuroendocrinology and stress physiology.

| Property | Description | Reference(s) |

| Compound Type | Synthetic Peptide | mdpi.com |

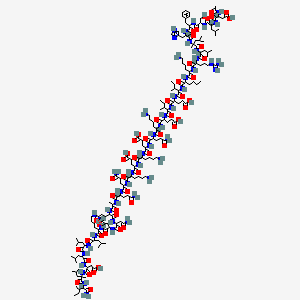

| Chemical Name | cyclo(31-34)[d-Phe11,His12,CαMeLeu13,39,Nle17,Glu31,Lys34]Ac-Sauvagine(8-40) | nih.gov |

| Salt Form | Trifluoroacetate | nih.gov |

| Primary Target | Corticotropin-Releasing Factor Receptor 2 (CRF2) | glpbio.com |

| Selectivity | High selectivity for CRF2 over CRF1 | glpbio.com |

| Research Application | Selective antagonist for studying CRF2 receptor function | nih.govnih.gov |

Properties

Molecular Formula |

C183H307N49O53 |

|---|---|

Molecular Weight |

4042 g/mol |

IUPAC Name |

4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoylamino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[18-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198) |

InChI Key |

IVIBPRHVUKMKSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C |

Origin of Product |

United States |

Pharmacological Characterization of Astressin2b Trifluoroacetate Salt

Receptor Binding Affinity and Selectivity Profile

The pharmacological identity of Astressin2-B is primarily defined by its distinct interaction with the two major subtypes of corticotropin-releasing factor receptors, CRF1 and CRF2.

Preferential Binding to Corticotropin-Releasing Factor Receptor 2

Astressin2-B demonstrates a pronounced preferential binding to the CRF2 receptor. pnas.orgbiocrick.com This selectivity is a key feature that distinguishes it from other non-selective CRF receptor ligands. Its development as a selective antagonist has provided researchers with a valuable tool to investigate the specific physiological roles of the CRF2 receptor system, which is implicated in processes such as stress responses, cardiovascular function, and gastric motility. pnas.orgbiocrick.com The selective nature of Astressin2-B allows for the targeted modulation of CRF2 receptor-mediated pathways, minimizing off-target effects that could arise from interactions with the CRF1 receptor.

Comparative Binding Kinetics with Corticotropin-Releasing Factor Receptor 1

The selectivity of Astressin2-B for the CRF2 receptor is underscored by a significant difference in its binding affinity for the two receptor subtypes. Research has shown that Astressin2-B exhibits a potent inhibition of the CRF2 receptor with an IC50 value of 1.3 nM. In stark contrast, its affinity for the CRF1 receptor is substantially lower, with a reported IC50 value greater than 500 nM. This disparity, representing a selectivity of over 380-fold, highlights the compound's specificity for the CRF2 receptor and its minimal interaction with the CRF1 receptor at physiologically relevant concentrations.

| Compound | CRF1 Receptor IC50 (nM) | CRF2 Receptor IC50 (nM) | Selectivity (CRF1/CRF2) |

|---|---|---|---|

| Astressin2-B trifluoroacetate (B77799) salt | > 500 | 1.3 | > 384-fold |

Potency and Efficacy Relative to Other CRF2 Receptor Antagonists

When compared to other known CRF2 receptor antagonists, Astressin2-B stands out for its high potency. For instance, another selective CRF2 receptor antagonist, antisauvagine-30, has been shown to have a high affinity for the CRF2 receptor, with reported Kd values of 1.4 nM for the mouse CRF2β receptor. rndsystems.com While both are potent antagonists, Astressin2-B is often considered to be a particularly potent and long-acting antagonist. nih.gov In functional assays, both astressin (B1632008) and antisauvagine-30 have demonstrated comparable inhibitory potencies at the mCRF2β receptor. nih.gov The endogenous ligands for the CRF2 receptor, such as urocortin II and urocortin III, are potent agonists. pnas.orgbiocrick.comwikipedia.orgwikipedia.org Urocortin II exhibits a high affinity for the CRF2 receptor with a Ki value of 0.66 nM, while showing negligible affinity for the CRF1 receptor (>100 nM). abmole.com The ability of Astressin2-B to effectively compete with these endogenous agonists and other synthetic antagonists underscores its significant potency at the CRF2 receptor.

| Compound | Receptor Target | Reported Affinity (Ki/Kd/IC50) |

|---|---|---|

| Astressin2-B trifluoroacetate salt | CRF2 | IC50 = 1.3 nM |

| Antisauvagine-30 | CRF2β | Kd = 1.4 nM |

| Urocortin II | CRF2 | Ki = 0.66 nM |

| Urocortin III | CRF2 | High Affinity |

Molecular Determinants of Receptor Selectivity

The remarkable selectivity of Astressin2-B for the CRF2 receptor is not a matter of chance but is dictated by specific molecular interactions between the ligand and the receptor. Studies utilizing chimeric receptors have been instrumental in elucidating the domains of the CRF2 receptor that are critical for this selective binding.

Role of Receptor Juxtamembrane Domain in Ligand Interaction

Investigations into the molecular basis of ligand selectivity have revealed that the juxtamembrane domain of the CRF2 receptor plays a crucial role in the binding of selective antagonists. pnas.orgbiocrick.com Studies using chimeric CRF2/CRF1 receptors have demonstrated that this region is a key determinant for the selectivity of some CRF2-selective antagonists. pnas.orgbiocrick.com For Astressin2-B, research indicates that both the juxtamembrane domain and the N-terminal extracellular domain contribute to its selective binding to the CRF2 receptor. pnas.orgbiocrick.com This suggests a complex interaction where the juxtamembrane region provides a critical binding interface that distinguishes it from the corresponding domain in the CRF1 receptor.

Contribution of the N-Terminal Extracellular Domain to Selective Recognition

In addition to the juxtamembrane domain, the N-terminal extracellular domain of the CRF2 receptor is also a significant contributor to the selective recognition of Astressin2-B. pnas.orgbiocrick.com Chimeric receptor studies have shown that for Astressin2-B, both the N-terminal domain and the juxtamembrane domain are involved in conferring its high selectivity for the CRF2 receptor. pnas.orgbiocrick.com This dual-domain contribution highlights the intricate nature of the ligand-receptor interaction, where multiple regions of the receptor work in concert to ensure specific and high-affinity binding of Astressin2-B. This is in contrast to other ligands where selectivity may be determined by a single receptor domain. pnas.orgbiocrick.com

Peptide Structure-Activity Relationships in CRF2 Receptor Antagonism

The development of selective antagonists for the corticotropin-releasing factor (CRF) receptors has been a significant focus of pharmacological research, leading to the characterization of compounds with high affinity and selectivity for either CRF receptor type 1 (CRF1R) or type 2 (CRF2R). Astressin2-B is a prominent example of a potent and highly selective CRF2 receptor antagonist. glpbio.comguidetopharmacology.org Its structure-activity relationships (SAR) reveal key molecular modifications that confer this selectivity.

Astressin2-B is a synthetic peptide derived from sauvagine, a naturally occurring CRF-related peptide. nih.gov Specifically, it is an analog of the 8-40 fragment of sauvagine. nih.gov Predictive methods and physicochemical measurements have indicated that CRF and its related peptides, including antagonists like astressin, adopt an α-helical conformation upon receptor interaction. nih.gov Structural studies, including NMR analysis, have shown that the backbones of antagonists like Astressin2-B are generally alpha-helical, often featuring a helix-loop-helix motif. rcsb.org

The selectivity of Astressin2-B for the CRF2 receptor is largely attributed to specific structural modifications, particularly the strategic placement of a lactam bridge. nih.gov Research has demonstrated that moving the i to i+4 lactam bridge by two residues towards the C-terminus, as seen in Astressin2-B, leads to a marked increase in CRF2 receptor selectivity. nih.gov This suggests that members of the CRF family assume distinct structural conformations when binding to CRF1 versus CRF2 receptors. nih.gov

The structure of Astressin2-B, cyclo(31–34)[DPhe¹¹,His¹²,CαMeLeu¹³﹐³⁹,Nle¹⁷,Glu³¹,Lys³⁴]Ac-sauvagine(8–40), incorporates several substitutions designed to enhance potency, duration of action, and receptor selectivity. nih.gov The introduction of D-amino acids, such as DPhe at position 11 (equivalent to position 12 in CRF numbering), and N-methylated amino acids like CαMeLeu, are common strategies in peptide drug design to increase stability and prolong biological activity. nih.gov

SAR studies have also highlighted the importance of different peptide regions for receptor binding and activation. The two-step model of ligand-receptor interaction posits that the C-terminal segment of CRF peptides first interacts with the extracellular domain (ECD) of the receptor. nih.gov This initial binding orients the N-terminal segment of the peptide to interact with the receptor's transmembrane domain, leading to activation. nih.gov For antagonists like Astressin2-B, the C-terminal helix is proposed to interact with the ECD1 of the CRF2 receptor along its hydrophobic face, while the N-terminal helical surface is implicated in receptor engagement. rcsb.org Further studies have shown that even short C-terminal fragments of the related antagonist astressin can retain high binding affinity, underscoring the importance of this region for receptor interaction. nih.gov

The high selectivity of Astressin2-B for the CRF2 receptor over the CRF1 receptor is evident in its binding affinity. It exhibits an IC50 value of 1.3 nM for the CRF2 receptor, while its affinity for the CRF1 receptor is significantly lower, with an IC50 value greater than 500 nM. glpbio.com This represents a selectivity of over 100-fold for the CRF2 receptor. nih.gov This distinct pharmacological profile distinguishes it from non-selective peptide antagonists like Astressin B, which binds to both CRF1 and CRF2 receptors, and from CRF1-selective agonists like Stressin1. nih.govresearchgate.net

Table 1: Comparative Binding Affinity of CRF-Related Peptides

| Peptide | Primary Target | CRF1 Receptor Affinity (IC50/Ki) | CRF2 Receptor Affinity (IC50/Ki) | Selectivity |

|---|---|---|---|---|

| Astressin2-B | CRF2 Antagonist | >500 nM glpbio.com | 1.3 nM glpbio.com | >100-fold for CRF2 nih.gov |

| Astressin B | CRF1/CRF2 Antagonist | High Affinity | High Affinity | Non-selective nih.gov |

| Stressin1 | CRF1 Agonist | 1.7 nM (Ki) nih.gov | 222 nM (Ki) nih.gov | >100-fold for CRF1 nih.gov |

| Urocortin 2 | CRF2 Agonist | Low Affinity | High Affinity | CRF2 Selective rcsb.org |

| Urocortin 3 | CRF2 Agonist | Low Affinity | High Affinity | CRF2 Selective rcsb.org |

This table provides a summary of binding affinities for illustrative purposes. Specific values can vary based on the experimental assay conditions.

Mechanistic Insights into Astressin2b Trifluoroacetate Salt Action at the Cellular Level

Inhibition of CRF2 Receptor-Mediated Signal Transduction

Astressin2-B is a powerful and highly selective competitive antagonist of the CRF2 receptor. wikipedia.orgnih.gov This selectivity is a key feature of its mechanism of action, allowing researchers to dissect the specific functions of the CRF2 receptor system. The inhibitory potency of Astressin2-B is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.

| Receptor | IC50 Value |

| CRF2 | 1.3 nM |

| CRF1 | > 500 nM |

| This table displays the remarkable selectivity of Astressin2-B for the CRF2 receptor over the CRF1 receptor, with a significantly lower IC50 value for CRF2, indicating high-potency inhibition. wikipedia.orgnih.gov |

The trifluoroacetate (B77799) salt form of Astressin2-B enhances its stability and solubility for experimental use, without altering its fundamental antagonistic properties at the receptor level. By binding to the CRF2 receptor, Astressin2-B effectively blocks the signal transduction that would normally be initiated by the binding of endogenous agonists. researchgate.net

Modulation of G-Protein Coupling Efficiency by Antagonistic Ligand Binding

CRF2 receptors belong to the G protein-coupled receptor (GPCR) superfamily. wikipedia.org The activation of these receptors by agonists leads to conformational changes that facilitate the coupling of intracellular G proteins, initiating a signaling cascade. Astressin2-B, as an antagonist, binds to the CRF2 receptor but does not induce the conformational change necessary for G-protein activation.

Research suggests that for the CRF2 receptor, the uncoupling of the receptor from its associated G-protein has a discernible effect on the binding affinity of agonists. researchgate.net While agonist affinity is significantly reduced upon uncoupling, the effect is less pronounced compared to the CRF1 receptor. researchgate.net Astressin2-B's binding to the juxtamembrane domain of the CRF2 receptor is a crucial aspect of its antagonistic action and selectivity. researchgate.net This binding likely stabilizes the receptor in an inactive conformation, thereby preventing the efficient coupling of G-proteins and halting the downstream signaling process that would be triggered by an agonist.

Interactions with Endogenous CRF System Agonists (e.g., Urocortins)

The endogenous ligands for the CRF2 receptor include a family of peptides known as urocortins (Ucn), specifically Urocortin II and Urocortin III, which exhibit high selectivity for the CRF2 receptor. sigmaaldrich.com Astressin2-B functions as a competitive antagonist, directly competing with urocortins for the same binding site on the CRF2 receptor.

When Astressin2-B is present, it occupies the receptor binding pocket, thereby preventing urocortins from binding and activating the receptor. This competitive antagonism has been demonstrated in various experimental models. For instance, Astressin2-B has been shown to block the effects of urocortin, such as the inhibition of gastric emptying. wikipedia.orgresearchgate.net This demonstrates a direct functional interaction where Astressin2-B reverses the physiological actions of endogenous CRF2 receptor agonists.

Impact on Downstream Intracellular Signaling Pathways

The binding of an agonist to the CRF2 receptor typically activates G-proteins, which in turn modulate the activity of effector enzymes and the production of second messengers. One of the primary signaling pathways associated with CRF2 receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov

By blocking the activation of the CRF2 receptor, Astressin2-B prevents this increase in cAMP and the subsequent activation of cAMP-dependent protein kinases (PKA). The consequences of this blockade are observed in various cellular processes. For example, in the amygdala, a brain region involved in emotional processing, Astressin2-B has been shown to facilitate synaptic transmission by presynaptically inhibiting GABAergic transmission, a process known as disinhibition. nih.gov This suggests that endogenous CRF2 receptor activation in this context normally enhances inhibitory signaling, an effect that is reversed by Astressin2-B.

Neurobiological Effects and Synaptic Plasticity Modulation by Astressin2b Trifluoroacetate Salt

Differential Modulation of Excitatory Postsynaptic Currents (EPSCs)

The influence of Astressin2-B trifluoroacetate (B77799) salt on synaptic transmission is not uniform across all neuronal circuits. Research indicates a significant differential modulation of excitatory postsynaptic currents (EPSCs), particularly within the circuitry connecting the basolateral amygdala (BLA) and the medial prefrontal cortex (mPFC), a pathway crucial for emotional regulation and cognitive processing.

While direct studies on the BLA-to-mPFC pathway are limited, research on synaptic transmission within the amygdala provides valuable insights. In the central nucleus of the amygdala (CeLC), which receives input from the BLA, the application of Astressin-2B has been shown to facilitate excitatory transmission at both the parabrachial nucleus (PB) to CeLC and the BLA to CeLC synapses. nih.gov This suggests that endogenous activation of CRF2 receptors typically exerts an inhibitory influence on these excitatory inputs, and blockade of these receptors by Astressin-2B removes this inhibition, leading to enhanced excitatory currents.

Conversely, studies focusing on the broader effects of CRF in the BLA have shown that the enhancement of field potentials by CRF is mediated by CRF1 receptors, as this effect was not blocked by Astressin-2B. nih.gov This highlights the differential roles of CRF receptor subtypes in modulating synaptic strength within the amygdala. The precise impact of Astressin2-B on the direct BLA-to-mPFC projection requires further investigation to fully elucidate its role in this specific circuit.

The modulatory effects of Astressin2-B trifluoroacetate salt on synaptic plasticity appear to be highly dependent on the underlying neurological state. In a model of arthritis-induced chronic pain, endogenous activation of CRF2 receptors in the amygdala was found to exert a latent inhibitory effect on synaptic transmission. nih.gov The application of Astressin-2B in this context unmasked a facilitation of excitatory transmission, suggesting that in chronic pain states, the CRF2 system may act as a brake on excessive neuronal excitation in the amygdala. nih.gov

This context-dependent regulation is further underscored by findings in stress models. Acute restraint stress has been shown to transiently increase the activity of BLA pyramidal neurons and enhance presynaptic glutamate (B1630785) release, though this was not found to be differentially regulated based on their projection to the mPFC in the short term. nih.gov While this study did not directly test the effects of Astressin2-B, it provides a framework for understanding how the CRF system, including the CRF2 receptors targeted by Astressin2-B, might modulate synaptic function under different stress conditions. The regulation of CRF2 receptor expression itself can be influenced by factors such as sensory input and food intake, particularly in early life, suggesting another layer of context-dependent modulation in different brain regions like the hypothalamus and amygdala. nih.gov

Table 1: Effects of Astressin-2B on Excitatory Postsynaptic Currents (EPSCs)

| Brain Region | Synapse | Effect of Astressin-2B | Neurological Context | Reference |

|---|---|---|---|---|

| Central Nucleus of Amygdala (CeLC) | PB-CeLC | Facilitation of EPSCs | Arthritis Pain Model | nih.gov |

| Central Nucleus of Amygdala (CeLC) | BLA-CeLC | Facilitation of EPSCs | Arthritis Pain Model | nih.gov |

| Basolateral Amygdala (BLA) | Afferent Stimulation | No block of CRF-induced fPSP enhancement | In vitro | nih.gov |

Interplay with Other Neurotransmitter Systems and CRF Receptor Co-Activation

The neurobiological effects of Astressin2-B trifluoroacetate salt are not mediated in isolation but involve a complex interplay with other major neurotransmitter systems, particularly the GABAergic and glutamatergic systems. Research indicates that CRF2 receptor activation, and therefore its blockade by Astressin2-B, can influence the balance between excitation and inhibition in the brain.

In the amygdala, the facilitatory effect of Astressin-2B on excitatory postsynaptic currents was found to be occluded by a GABAB receptor antagonist. nih.gov This suggests that the inhibitory influence of presynaptic CRF2 receptors on glutamatergic terminals is mediated through the activation of GABAB receptors. nih.gov Furthermore, Astressin-2B was shown to depress inhibitory postsynaptic currents (IPSCs) in the CeLC, an effect that persisted in the presence of the GABAB antagonist, indicating a direct effect of CRF2 receptors on GABAergic terminals. nih.gov This dual action highlights a sophisticated mechanism by which the CRF2 system, and its modulation by Astressin2-B, can fine-tune synaptic transmission by simultaneously influencing both excitatory and inhibitory inputs.

Table 2: Interplay of Astressin-2B with Neurotransmitter Systems

| Neurotransmitter System | Interaction with Astressin-2B (via CRF2 Receptor Blockade) | Brain Region | Implication | Reference |

|---|---|---|---|---|

| GABAergic System | Depression of IPSCs | Central Nucleus of Amygdala (CeLC) | Disinhibition of postsynaptic neuron | nih.gov |

| Glutamatergic System | Facilitation of EPSCs (occluded by GABAB antagonist) | Central Nucleus of Amygdala (CeLC) | Removal of presynaptic inhibition | nih.gov |

Investigating Extrahypothalamic CRF Receptor Roles in Neuronal Excitability

The corticotropin-releasing factor system extends far beyond the hypothalamus, with extrahypothalamic CRF receptors playing a critical role in modulating neuronal excitability and behavior. Astressin2-B trifluoroacetate salt is an invaluable tool for parsing the specific functions of extrahypothalamic CRF2 receptors in these processes.

In contrast, the CRF-induced enhancement of neuronal responses in the BLA appears to be mediated by CRF1 receptors, as it is not blocked by Astressin-2B. nih.gov This suggests that in the BLA, CRF1 and CRF2 receptors may have opposing effects on neuronal excitability. The differential distribution and signaling pathways of CRF1 and CRF2 receptors throughout the extrahypothalamic stress circuits are therefore critical determinants of the ultimate physiological and behavioral outcomes of CRF signaling. nih.gov Further research utilizing selective antagonists like Astressin2-B is necessary to fully map the functional role of extrahypothalamic CRF2 receptors in regulating neuronal excitability across different brain regions and in various behavioral states.

Physiological and Behavioral Research Applications of Astressin2b Trifluoroacetate Salt

Peripheral Organ System Regulation

Astressin2B trifluoroacetate (B77799) salt is instrumental in elucidating the role of CRF2 receptors in regulating various functions within peripheral organ systems. Its antagonistic action allows for the specific blocking of CRF2-mediated effects, providing clarity on the receptor's involvement in processes ranging from inflammatory responses in the microvasculature to the complex hormonal secretions of the pancreas.

Role in Modulating Microvascular Permeability During Inflammatory Responses

Microvascular hyperpermeability is a key feature of the acute inflammatory response that follows tissue injury or events like burns. nih.govamegroups.org This process, which can lead to tissue edema and organ dysfunction if prolonged, involves the release of numerous inflammatory mediators that increase the permeability of the vascular endothelium. amegroups.org Research indicates that corticotropin-releasing factor (CRF) signaling pathways are involved in these stress-related responses. nih.gov While direct studies on Astressin2B's effect on microvascular permeability are specific, its function as a CRF2 antagonist points to its potential use in investigating the contribution of the CRF2 receptor to inflammatory-induced hyperpermeability, separating its effects from CRF1-mediated pathways. The study of such targeted antagonists is crucial for understanding the intrinsic mechanisms that regulate the return to baseline permeability after an inflammatory event. nih.gov

Assessment of CRF2 Receptor Influence on Gastric Motility and Emptying

Astressin2B has been pivotal in defining the role of the CRF2 receptor in gastrointestinal functions. Research has consistently shown that CRF and related peptides, known as urocortins, inhibit the emptying of the stomach. nih.gov Astressin2B, by selectively blocking CRF2 receptors, effectively antagonizes this inhibitory effect on gastric emptying. medchemexpress.com This finding demonstrates that the CRF2 receptor is the primary pathway through which CRF and its related peptides mediate the delay in gastric transit. nih.gov The use of Astressin2B allows researchers to isolate and confirm the specific influence of the CRF2 receptor system on gastric motility, a critical aspect of the body's response to stress. nih.gov

Investigation of Pancreatic Islet Function and Insulin (B600854) Secretion Pathways

The pancreatic islets are crucial for metabolic homeostasis, with β-cells responsible for insulin secretion to regulate blood glucose levels. nih.govnih.gov This secretion is a complex process influenced by metabolic, endocrine, and paracrine signals. nih.govnih.gov While ghrelin, a peptide hormone, has been shown to inhibit glucose-dependent insulin secretion, the broader regulatory network is intricate. nih.gov Research using CRF receptor antagonists helps to unravel parts of this network. For instance, the nonselective CRF receptor antagonist Astressin (B1632008) B has been used to study hormonal interactions affecting the reproductive axis, indicating the involvement of CRF pathways in endocrine regulation. nih.gov Given that Astressin2B is a selective CRF2 antagonist, it serves as a precise tool to investigate whether the CRF2 receptor specifically participates in the modulation of pancreatic islet cell function and the pathways governing insulin secretion, distinguishing its role from the more widespread effects of CRF1 receptor activation.

Central Regulation of Homeostatic Processes

In addition to its role in peripheral systems, Astressin2B trifluoroacetate salt is valuable for exploring how the central nervous system regulates fundamental homeostatic processes. Its ability to antagonize CRF2 receptors in the brain allows for detailed investigation into behaviors like feeding and the hormonal signaling that governs appetite.

Impact on Feeding Behavior and Anorectic Effects

Corticotropin-releasing factor (CRF) is recognized for its inhibitory effect on feeding behavior in various species. researchgate.net This anorectic (appetite-suppressing) action is a key component of the central stress response. The use of CRF receptor antagonists allows researchers to probe the specific receptor subtypes responsible for this effect. By selectively blocking CRF2 receptors, Astressin2B can be used to determine the extent to which this receptor subtype mediates the anorectic effects of CRF and its related peptides. This helps to differentiate the role of CRF2 from CRF1 in the complex central regulation of appetite and energy balance.

Mediation of Ghrelin Secretion Inhibition

Ghrelin is a key peptide hormone involved in stimulating appetite and regulating energy balance. nih.govnih.gov Its secretion and action are intertwined with the body's stress response systems. Research using the related compound Astressin B, a nonselective CRF antagonist, has shown that it can prevent the inhibitory effects of ghrelin on certain hormonal pathways, suggesting that CRF mediates some of ghrelin's actions. nih.gov Astressin2B, with its high selectivity for the CRF2 receptor, provides a more refined tool to investigate this relationship. It can be used to explore whether the specific activation of CRF2 receptors is a necessary step in the pathway through which ghrelin's secretion or its downstream effects are inhibited, offering more precise insights into the interaction between the ghrelin system and the CRF stress response pathway.

Interactive Data Tables

Table 1: Specificity of Astressin2B

This table details the inhibitory concentration (IC50) of Astressin2B for Corticotropin-Releasing Factor (CRF) receptors, highlighting its selectivity.

| Receptor | IC50 Value | Potency |

| CRF2 | 1.3 nM | High |

| CRF1 | > 500 nM | Low |

| Data sourced from multiple studies. medchemexpress.com |

Table 2: Research Applications and Effects

This table summarizes the key research findings associated with the use of Astressin2B and related CRF antagonists.

| Research Area | Compound Used | Finding | Reference |

| Gastric Emptying | Astressin2B | Antagonizes the inhibitory effect mediated by CRF2 receptors. | medchemexpress.comnih.gov |

| Hormone Regulation | Astressin B | Prevents ghrelin's inhibitory effect on luteinizing hormone. | nih.gov |

| Feeding Behavior | CRF Antagonist | Blocks the anorectic (appetite-suppressing) effects of CRF. | researchgate.net |

Contribution to Stress-Related Physiological Adaptations

Astressin2-B trifluoroacetate salt has been instrumental in dissecting the nuanced roles of the corticotropin-releasing factor receptor 2 (CRF2) in the body's adaptation to stress. The hypothalamic-pituitary-adrenal (HPA) axis is a cornerstone of the stress response, culminating in the release of glucocorticoids. nih.govyoutube.com The initiation of this cascade involves corticotropin-releasing hormone (CRH) stimulating the pituitary gland to release adrenocorticotropic hormone (ACTH). youtube.commdpi.com Research utilizing Astressin2-B, a potent and selective CRF2 receptor antagonist, has helped to clarify the specific contributions of the CRF2 receptor pathway in modulating this axis during stress. medchemexpress.comnih.gov

Interestingly, when CRF2 receptor blockade by Astressin2-B was combined with the blockade of CRF1 receptors, the reduction in ACTH levels was more pronounced than with CRF1 blockade alone, although this finding did not reach statistical significance in the reported experiments. oup.com This points to a complex interplay between the two CRF receptor subtypes in regulating the body's primary stress pathway.

Table 1: Effect of Astressin2-B on ACTH Response to Stressors in Rats

| Stressor | Treatment | Effect on ACTH Response | Implication for CRF2 Function |

|---|---|---|---|

| Electric Shock | Astressin2-B | Slightly enhanced ACTH levels during the early phase. oup.com | Modulatory role in the initial phase of HPA axis activation. oup.com |

Analysis of CRF2 Receptor Contributions to Systemic Homeostasis

The application of Astressin2-B has been pivotal in understanding the role of CRF2 receptors in maintaining systemic homeostasis, particularly within the gastrointestinal and cardiovascular systems. These systems are significantly affected by stress, and CRF signaling is a key mediator of these effects. nih.govnih.gov

In the gastrointestinal tract, stress and CRF receptor activation are known to have divergent effects on upper and lower motility. CRF and related peptides like urocortins inhibit the emptying of the stomach, a response mediated primarily through CRF2 receptors. nih.govnih.gov Research has conclusively shown that the peripheral administration of Astressin2-B can prevent the delay in gastric emptying induced by both stress and the administration of CRF or urocortin 1. nih.govnih.gov This demonstrates that peripheral CRF2 receptors are critical for the inhibitory control of gastric motor function during the stress response.

Conversely, the stimulation of colonic motility seen during stress is primarily driven by CRF1 receptors. nih.govnih.gov The administration of Astressin2-B does not inhibit the CRF-induced stimulation of the colon. nih.govnih.gov This differential regulation highlights the distinct roles of the CRF receptor subtypes in controlling different segments of the gut, allowing for a coordinated but complex gastrointestinal response to stress.

Beyond the gut, there is evidence that CRF2 receptors are involved in cardiovascular regulation. CRF2 receptors are expressed in the heart and blood vessels. nih.gov Stress can modulate the expression of these receptors and their endogenous ligands, such as Urocortin 1, in cardiac tissues. nih.gov While the precise role of CRF2 in cardiovascular homeostasis is still being fully elucidated, the availability of selective antagonists like Astressin2-B provides a critical tool for these investigations.

Table 2: Role of CRF2 Receptors in Gastrointestinal Motility as Determined by Astressin2-B

| Gastrointestinal Segment | Effect of CRF/Urocortin Administration | Effect of Astressin2-B on CRF/Urocortin Action | Implied Primary Receptor |

|---|---|---|---|

| Stomach (Gastric Emptying) | Inhibition/Delay nih.govnih.gov | Blocked the inhibitory effect nih.govnih.gov | CRF2 |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Astressin2-B trifluoroacetate salt |

| Astressin B |

| Antisauvagine-30 |

| Corticotropin-releasing hormone (CRH) |

| Urocortin 1 |

| Urocortin 2 |

| Urocortin 3 |

| Adrenocorticotropic hormone (ACTH) |

| NBI 30775 |

| CP-154,526 |

| NBI 27914 |

| Glucocorticoids |

| Cortisol |

| Neostigmine |

| Dopamine |

| Acetylcholine |

| Metoclopramide |

| Domperidone |

| Tegaserod |

| Prucalopride |

| Velusetrag |

| Naronapride |

| Felcisetrag |

Methodological Frameworks Employing Astressin2b Trifluoroacetate Salt in Preclinical Research

Application in Electrophysiological Recording Techniques for Synaptic Analysis

Astressin2B trifluoroacetate (B77799) salt is instrumental in elucidating the role of CRF2 receptors in synaptic transmission and plasticity. In electrophysiological studies, particularly whole-cell patch-clamp recordings, Astressin2B is applied to brain slices to selectively block CRF2 receptors. This allows researchers to dissect the contribution of these receptors to synaptic events.

For instance, in studies of the amygdala, a brain region critical for processing pain and emotions, Astressin2B has been used to investigate its influence on synaptic facilitation in models of arthritic pain. nih.gov Research has shown that while CRF1 receptor antagonists inhibit synaptic facilitation, the application of Astressin2B, a CRF2 receptor antagonist, can actually facilitate synaptic transmission. nih.gov This effect is achieved through a presynaptic mechanism involving the inhibition of GABAergic transmission, a phenomenon known as disinhibition. nih.gov Specifically, Astressin2B was found to inhibit inhibitory postsynaptic currents (IPSCs) in neurons of the laterocapsular division of the central nucleus of the amygdala (CeLC). nih.gov This suggests that endogenous CRF2 receptor activation normally enhances GABAergic inhibition, and blocking these receptors with Astressin2B removes this "brake," leading to increased synaptic activity. nih.gov

These findings highlight the opposing roles of CRF1 and CRF2 receptors in modulating synaptic activity within the amygdala, a distinction made possible by the selective antagonism of Astressin2B. nih.gov

Utilization in In Vitro Cell Culture and Isolated Tissue Preparations

In vitro models, including cell cultures and isolated tissue preparations, are fundamental for characterizing the pharmacological properties of Astressin2B trifluoroacetate salt. Cell lines stably expressing either CRF1 or CRF2 receptors are routinely used to determine the binding affinity and selectivity of Astressin2B. nih.govtocris.comrndsystems.com

Competition binding assays are a primary method where radiolabeled CRF ligands are displaced by increasing concentrations of Astressin2B. These experiments have consistently demonstrated that Astressin2B is a potent and selective antagonist for the CRF2 receptor, with significantly lower affinity for the CRF1 receptor. tocris.comrndsystems.com For example, the IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand, are in the low nanomolar range for CRF2 receptors, while being substantially higher for CRF1 receptors. tocris.comrndsystems.com

Functional assays in cell culture systems, such as measuring the inhibition of CRF- or urocortin-induced cyclic AMP (cAMP) accumulation, further confirm the antagonistic properties of Astressin2B at the CRF2 receptor. nih.gov

Isolated tissue preparations, such as segments of the gastrointestinal tract, are also employed to study the physiological effects of CRF2 receptor blockade. Astressin2B has been shown to antagonize the inhibitory effects of CRF2 receptor agonists on gastric emptying, providing a functional readout of its antagonistic activity in a more integrated biological system. tocris.comrndsystems.com

It is important to note that the trifluoroacetate (TFA) salt form of peptides can sometimes influence experimental outcomes in cell culture. nih.govgenscript.com.cn Studies have shown that TFA can affect cell proliferation, which underscores the importance of appropriate controls in in vitro experiments. nih.gov

Implementation in Preclinical Animal Models for Physiological and Behavioral Phenotyping

This compound is widely used in preclinical animal models to investigate the role of CRF2 receptors in a variety of physiological processes and behaviors. These studies often involve the administration of Astressin2B to observe its effects on endocrine, gastrointestinal, cardiovascular, and central nervous system functions. nih.govtocris.comnih.gov

In the context of stress-related behaviors, Astressin2B has been utilized to explore the anxiolytic or anxiogenic potential of blocking CRF2 receptors. tocris.com While CRF1 receptor antagonists are generally associated with anxiolytic effects, the role of CRF2 receptors is more complex, and Astressin2B has been a key tool in dissecting these nuances. nih.gov

In studies of gastrointestinal motility, Astressin2B has been shown to block the effects of stress-induced alterations in colonic function. nih.gov Similarly, its impact on cardiovascular parameters has been investigated, contributing to our understanding of the peripheral roles of the CRF system. guidetopharmacology.orgnih.gov

The long-acting nature of Astressin2B makes it particularly suitable for in vivo studies that require sustained receptor blockade. nih.govnih.gov This characteristic allows for the investigation of both acute and more chronic effects of CRF2 receptor antagonism.

| Physiological/Behavioral Domain | Effect of Astressin2B Administration | Reference |

|---|---|---|

| Pain-Related Behavior | No significant effect on audible and ultrasonic vocalizations and hindlimb withdrawal reflexes in a model of arthritic pain. | nih.gov |

| Gastrointestinal Motility | Antagonizes CRF2-mediated inhibition of gastric emptying. | tocris.comrndsystems.com |

| Anxiety-Like Behavior | Modulates anxiety, with effects being stress-dependent. | tocris.com |

Role in Receptor Autoradiography and Ligand Displacement Assays

Receptor autoradiography is a powerful technique used to map the anatomical distribution of receptors in the brain and peripheral tissues. While not a direct application of Astressin2B itself, the principles of ligand displacement are central to this methodology and are the same as those used to characterize Astressin2B's binding properties. In receptor autoradiography, a radiolabeled ligand for the receptor of interest is incubated with tissue sections. The resulting pattern of radioactivity reveals the density and location of the receptors.

To determine the specificity of the binding, adjacent tissue sections are incubated with the radiolabeled ligand in the presence of a high concentration of a non-radiolabeled competitor, such as Astressin2B for CRF2 receptors. This "cold" ligand displaces the "hot" radiolabeled ligand from the specific binding sites. The difference in the signal between the sections with and without the competitor represents the specific binding to the CRF2 receptors.

These techniques have been crucial in mapping the distribution of CRF2 receptors in the brains of various species, including nonhuman primates. nih.gov Such studies have revealed that CRF2 receptors are present in areas like the neocortex, amygdala, and hippocampus, suggesting their involvement in cognition, behavior, and pituitary-adrenal function. nih.gov The distinct distribution of CRF1 and CRF2 receptors, as revealed by these methods, points to their different functional roles within the central nervous system. nih.gov

Ligand displacement assays, performed on membrane preparations from tissues or cells expressing the receptor, are the quantitative counterpart to autoradiography. These assays, as mentioned in section 6.2, are fundamental for determining the binding affinity (Ki) of Astressin2B for the CRF2 receptor and for confirming its selectivity over the CRF1 receptor. tocris.comnih.gov

Comparative Pharmacological Studies with Analogous CRF2 Receptor Antagonists

The development of Astressin2B was part of a broader effort to create potent and selective CRF receptor antagonists. nih.govnih.gov Comparative pharmacological studies are essential to benchmark the properties of new compounds against existing ones. Astressin2B is often compared to other peptidic and non-peptidic CRF2 receptor antagonists, as well as non-selective antagonists like Astressin (B1632008). nih.govnih.govmedchemexpress.com

These comparative studies evaluate several key parameters:

Binding Affinity and Selectivity: The affinity of Astressin2B for CRF2 receptors is compared to that of other antagonists, and its selectivity for CRF2 over CRF1 is a critical measure of its utility. tocris.comrndsystems.com

Potency and Efficacy: The ability of Astressin2B to antagonize the effects of CRF2 receptor agonists is quantified and compared to other antagonists in functional assays.

Duration of Action: The long-acting nature of Astressin2B is a significant advantage that has been demonstrated in comparative in vivo studies. nih.govnih.gov

One such analogous CRF2 receptor antagonist is Antisauvagine-30. nih.govmedchemexpress.com Like Astressin2B, it is a peptide-based competitive antagonist with high selectivity for the CRF2 receptor. nih.govmedchemexpress.com Comparative studies help to understand the structure-activity relationships of these peptides and can guide the design of future antagonists with improved properties.

The table below provides a comparison of Astressin2B with another CRF2 receptor antagonist.

| Compound | Receptor Selectivity | Reported IC50/Ki for CRF2 Receptor | Reference |

|---|---|---|---|

| Astressin2B | Selective for CRF2 over CRF1 | IC50: 1.3 nM | tocris.comrndsystems.com |

| Antisauvagine-30 | Selective for CRF2 over CRF1 | Kd: 1.4 nM | medchemexpress.com |

Q & A

Q. How can researchers accurately determine the active peptide content in Astressin2B trifluoroacetate salt formulations?

Methodological Answer: The trifluoroacetate (TFA) counterion contributes to the total mass of the compound but does not represent the active peptide content. To quantify the peptide:

- Use amino acid analysis (AAA) to measure peptide-specific residues (e.g., tyrosine, tryptophan) .

- Calculate peptide purity via reverse-phase HPLC (RP-HPLC) with UV detection at 214 nm, comparing peak areas to reference standards .

- Adjust for TFA content using gravimetric analysis or ion chromatography to avoid overestimating peptide concentration in experimental setups .

Q. What are the recommended storage conditions for this compound to ensure stability?

Methodological Answer:

- Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis of the peptide backbone or TFA dissociation .

- For reconstituted solutions, use sterile, low-binding tubes and buffer at pH 4–6 to minimize aggregation. Aliquot and store at -80°C for long-term stability .

- Monitor degradation via mass spectrometry (MS) or circular dichroism (CD) to confirm structural integrity over time .

Q. How should researchers design experiments to mitigate interference from the trifluoroacetate counterion in bioassays?

Methodological Answer:

- Desalting methods : Use size-exclusion chromatography (SEC) or dialysis (MWCO 500–1000 Da) to remove TFA before cell-based assays, as residual TFA can alter pH or ion channels .

- Control experiments : Compare results with a TFA-free peptide analog (e.g., acetate salt) to isolate TFA-specific effects .

- Buffer optimization : Include buffering agents like HEPES or Tris to neutralize TFA’s acidity in physiological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between batches of this compound?

Methodological Answer:

-

Batch-to-batch variability analysis :

Factor Analytical Method Reference Standard Peptide purity RP-HPLC (>95%) USP peptide standards TFA content Ion chromatography In-house calibration Aggregation Dynamic light scattering Monomeric reference -

Investigate post-translational modifications (e.g., oxidation) via tandem MS .

-

Validate bioactivity using orthogonal assays (e.g., cAMP inhibition for CRHR2 antagonism) to confirm target engagement .

Q. What strategies are effective in optimizing the synthesis and purification of this compound?

Methodological Answer:

- Solid-phase peptide synthesis (SPPS) :

- Purification :

Q. How can researchers address contradictions in in vivo vs. in vitro efficacy studies involving this compound?

Methodological Answer:

- Pharmacokinetic profiling :

- Formulation adjustments :

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.